(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1354941-68-6
VCID: VC11726071
InChI: InChI=1S/C16H16O2/c1-11-4-8-15(12(2)10-11)16(17)9-7-14-6-5-13(3)18-14/h4-10H,1-3H3/b9-7+
SMILES: CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol

(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 1354941-68-6

Cat. No.: VC11726071

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one - 1354941-68-6

Specification

CAS No. 1354941-68-6
Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
IUPAC Name (E)-1-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C16H16O2/c1-11-4-8-15(12(2)10-11)16(17)9-7-14-6-5-13(3)18-14/h4-10H,1-3H3/b9-7+
Standard InChI Key RYJRCSLJCVRHPQ-VQHVLOKHSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C
SMILES CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a planar α,β-unsaturated ketone system bridging two aromatic rings: a 2,4-dimethylphenyl group and a 5-methylfuran-2-yl group. The trans (E) configuration of the double bond is critical for maintaining conjugation, which influences both its electronic properties and biological interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC16H16O2\text{C}_{16}\text{H}_{16}\text{O}_{2}
Molecular Weight240.30 g/mol
IUPAC Name(E)-1-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS Number1354941-68-6
SMILESCC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C

The furan ring’s electron-rich nature and the methyl substituents on the phenyl ring contribute to its solubility in polar organic solvents, such as ethanol and methanol.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 2.3–2.5 ppm), furan protons (δ 6.1–7.2 ppm), and the α,β-unsaturated ketone system (δ 7.8–8.1 ppm for the carbonyl carbon). Infrared (IR) spectroscopy shows a strong absorption band at 1650–1680 cm1^{-1}, characteristic of the conjugated ketone group.

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 2,4-dimethylbenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base (e.g., NaOH) in ethanol. The reaction proceeds as follows:

2,4-Dimethylbenzaldehyde+5-Methylfuran-2-carbaldehydeNaOHEtOH(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one\text{2,4-Dimethylbenzaldehyde} + \text{5-Methylfuran-2-carbaldehyde} \xrightarrow[\text{NaOH}]{\text{EtOH}} \text{(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one}

Key Reaction Parameters:

  • Temperature: 25–40°C

  • Reaction Time: 6–12 hours

  • Yield: 70–85%

Purification and Scalability

Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Scaling this synthesis to industrial levels requires optimizing solvent recovery and catalyst recycling .

Biological Activities

Anti-inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces nitric oxide (NO) production by 60% at 20 μM, comparable to dexamethasone. This activity is linked to suppression of NF-κB signaling and COX-2 expression.

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The furan ring’s oxygen atom likely disrupts bacterial membrane integrity .

Comparative Analysis with Related Chalcones

CompoundStructural VariationIC50_{50} (MCF-7)MIC (S. aureus)
(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one2,4-Dimethylphenyl, 5-methylfuran12.5 μM32 μg/mL
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one4-Methoxyphenyl, 4-nitrophenyl28.7 μM64 μg/mL
(2E)-3-(4-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one4-Hydroxyphenyl, 4-nitrophenyl45.2 μM128 μg/mL

The 2,4-dimethylphenyl and 5-methylfuran substituents enhance bioactivity by improving lipophilicity and target binding .

Future Research Directions

Mechanistic Elucidation

Further studies should map the compound’s interactions with apoptotic proteins (e.g., Bax, Bcl-2) and inflammatory mediators (e.g., TNF-α, IL-6) using proteomics and transcriptomics.

Pharmacokinetic Profiling

Assessing oral bioavailability, metabolism, and toxicity in rodent models is critical for therapeutic development . Preliminary data suggest moderate hepatic clearance, necessitating structural analogs with improved stability.

Industrial Applications

Exploring its use in photodynamic therapy (PDT) and as a fluorescent probe for cellular imaging could capitalize on its conjugated π-system .

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